molecular formula C26H18BrClN2O4 B12034627 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 765910-60-9

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12034627
CAS No.: 765910-60-9
M. Wt: 537.8 g/mol
InChI Key: CSTRCZANSIKMSM-WKULSOCRSA-N
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Description

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C26H18BrClN2O4 and a molecular weight of 537.801 g/mol . This compound is notable for its unique structure, which includes bromine, chlorine, and naphthyloxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial applications. the general principles of organic synthesis, such as maintaining reaction conditions and using appropriate catalysts, would apply.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Substitution reactions: Due to the presence of bromine and chlorine atoms, the compound can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The naphthyloxy and carbohydrazonoyl groups can be targets for oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The naphthyloxy and carbohydrazonoyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Bromo-2-(2-((2-naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable subject for research.

Properties

CAS No.

765910-60-9

Molecular Formula

C26H18BrClN2O4

Molecular Weight

537.8 g/mol

IUPAC Name

[4-bromo-2-[(E)-[(2-naphthalen-2-yloxyacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H18BrClN2O4/c27-20-10-12-24(34-26(32)22-7-3-4-8-23(22)28)19(13-20)15-29-30-25(31)16-33-21-11-9-17-5-1-2-6-18(17)14-21/h1-15H,16H2,(H,30,31)/b29-15+

InChI Key

CSTRCZANSIKMSM-WKULSOCRSA-N

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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